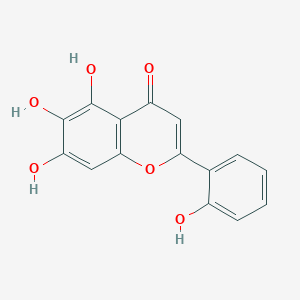

5,6,7,2?-Tetrahydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,2?-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is a type of polyphenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.

Applications De Recherche Scientifique

5,6,7,2?-Tetrahydroxyflavone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.

Biology: It is studied for its role in modulating enzyme activities and cellular pathways.

Industry: It is explored for use in nutraceuticals and functional foods due to its health benefits.

Mécanisme D'action

The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting enzymes: It inhibits enzymes like cytochrome P450, which are involved in drug metabolism.

Modulating signaling pathways: It affects pathways related to inflammation, oxidative stress, and cell proliferation.

Scavenging free radicals: Its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.

Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits similar biological activities but with different potency and specificity.

Baicalein (5,6,7-Trihydroxyflavone): Another flavonoid with strong antioxidant and anticancer properties.

Uniqueness

5,6,7,2?-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate various cellular pathways sets it apart from other flavonoids.

Activité Biologique

5,6,7,2?-Tetrahydroxyflavone is a polyphenolic compound classified as a flavonoid. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: 5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula: C15H10O6

Molecular Weight: 286.236 g/mol

CAS Number: 3951-44-8

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.

- Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 (CYP3A4), which is involved in drug metabolism. The inhibition of CYP3A4 has implications for drug interactions and pharmacokinetics .

- Modulation of Signaling Pathways: The compound affects pathways related to inflammation and cell proliferation. It has been shown to downregulate pro-inflammatory cytokines and modulate NF-kB signaling.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its capacity to reduce oxidative stress markers in vitro:

| Method | Effect |

|---|---|

| DPPH Radical Scavenging | IC50 = 12.5 μM |

| ABTS Radical Scavenging | IC50 = 15.0 μM |

| Reducing Power | Comparable to ascorbic acid |

These results indicate that the compound can effectively neutralize free radicals and protect cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism: Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- IC50 Values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.0 |

| A549 | 18.0 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing programmed cell death in malignant cells .

Case Studies

-

Study on Hepatic Enzyme Inhibition:

A study demonstrated that this compound inhibits CYP3A4 activity with an IC50 value of 7.8 μM. This inhibition can affect drug metabolism and efficacy in patients taking medications metabolized by this enzyme . -

In Vivo Antioxidant Study:

An animal model study showed that administration of the compound significantly reduced markers of oxidative stress in liver tissues compared to control groups. This suggests its potential use in protecting against liver damage due to oxidative stress.

Propriétés

IUPAC Name |

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNABCRYHWUBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.